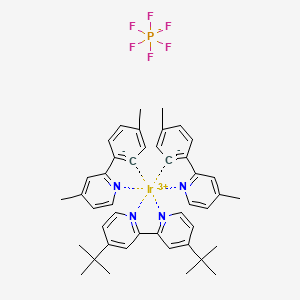
2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin is a heterocyclic compound that contains oxygen, sulfur, and fluorine atoms.
准备方法
The synthesis of 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin typically involves the cyclization of o-mercaptophenols with electrophiles. One common method involves the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . Industrial production methods may involve similar cyclization reactions but optimized for larger scale production and higher yields.
化学反应分析
2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
科学研究应用
2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent and serotonin (5-HT2C) inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
作用机制
The mechanism of action of 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin involves its interaction with specific molecular targets. For instance, as a serotonin inhibitor, it may bind to serotonin receptors, blocking their activity and thereby modulating neurotransmitter levels. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar compounds to 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin include other 2,3-dihydro-1,4-benzoxathiine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. For example, compounds with different substituents on the benzene ring may exhibit varying degrees of biological activity or stability .
属性
IUPAC Name |
2,2,3-trifluoro-7-nitro-3H-1,4-benzoxathiine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-7-8(10,11)15-5-3-4(12(13)14)1-2-6(5)16-7/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBSATIBHAOWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(C(S2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)





![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B6301835.png)
![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)






